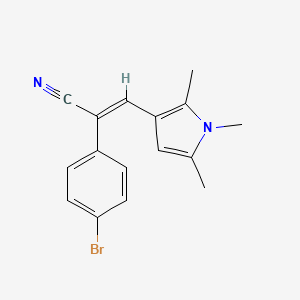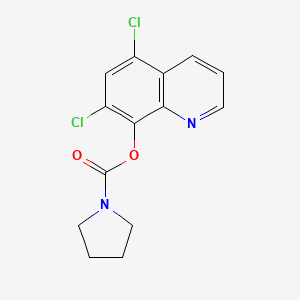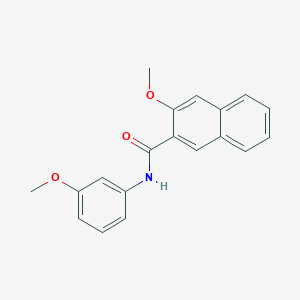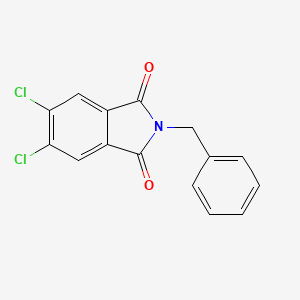
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as BRD-7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are epigenetic regulators involved in gene transcription.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the inhibition of the BET family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the activity of BET proteins, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile prevents the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting potential applications in autoimmune and inflammatory diseases. In addition, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile for lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of BET inhibition on gene transcription and cellular processes. However, one limitation of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of focus is the development of more potent BET inhibitors with improved pharmacokinetic properties for clinical use. Another area of interest is the investigation of the role of BET proteins in various disease states, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanisms of action and potential side effects of BET inhibitors. Overall, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown significant potential for therapeutic applications and warrants further investigation in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1,2,5-trimethylpyrrole-3-carboxaldehyde, which is then reacted with 4-bromoaniline to form the intermediate product. The final step involves the reaction of the intermediate with acrylonitrile to produce 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been reported in several scientific publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have potential therapeutic applications in several disease areas, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of BET proteins, which are involved in the expression of genes that promote cancer cell growth and survival. In preclinical studies, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-11-8-14(12(2)19(11)3)9-15(10-18)13-4-6-16(17)7-5-13/h4-9H,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDKIPIRHHIFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)

![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)


![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)